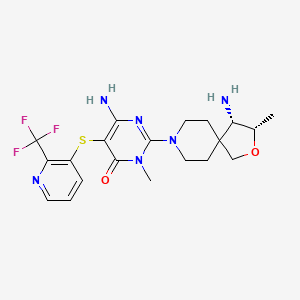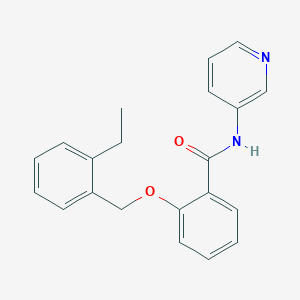
Ly93
Overview
Description
Ly93 is a selective and orally active inhibitor of sphingomyelin synthase 2, an enzyme involved in the synthesis of sphingomyelin, a type of sphingolipid found in animal tissues. This compound has shown potential in the treatment of atherosclerosis due to its ability to reduce plasma sphingomyelin levels and inhibit the secretion of pro-inflammatory cytokines and chemokines in macrophages .
Mechanism of Action
Target of Action
Ly93, also known as SMS2-IN-Ly93, is a selective and orally active inhibitor of sphingomyelin synthase 2 (SMS2) . SMS2 is a potential target for pharmacological intervention in atherosclerosis .
Mode of Action
This compound interacts with SMS2 and inhibits its activity. The IC50 value of this compound for purified SMS2 is 91 nM . The selectivity ratio of this compound is more than 1400-fold for purified SMS2 over SMS1 .
Biochemical Pathways
This compound affects the sphingomyelin pathway by inhibiting SMS2. This results in a dose-dependent reduction in apoB secretion in Huh7 cells, a significant decrease in SMS activity, and an increase in cholesterol efflux from macrophages .
Pharmacokinetics
This compound has been shown to be orally active in pharmacokinetic studies performed on C57BL/6J mice
Result of Action
This compound significantly decreases the plasma SM levels of C57BL/6J mice . It is also capable of dose-dependently attenuating the atherosclerotic lesions in the root and the entire aorta, as well as macrophage content in lesions, in apolipoprotein E gene knockout mice treated with this compound .
Action Environment
It’s worth noting that the effectiveness of this compound has been demonstrated both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ly93 involves scaffold hopping and structural optimization to identify potent inhibitors of sphingomyelin synthase 2. The synthetic route typically includes the formation of a benzoylamide structure, which is crucial for its inhibitory activity . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ly93 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds with varying biological activities .
Scientific Research Applications
Ly93 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Sphingomyelin synthase 1 inhibitors: These compounds inhibit a different isoform of sphingomyelin synthase and may have different biological effects.
Other sphingomyelin synthase 2 inhibitors: Compounds such as 2-benzoyloxybenzamide have been identified as selective inhibitors of sphingomyelin synthase 2.
Uniqueness of Ly93
This compound is unique due to its high selectivity for sphingomyelin synthase 2 over sphingomyelin synthase 1, with a selectivity ratio of more than 1400-fold. This high selectivity makes this compound a valuable tool for studying the specific role of sphingomyelin synthase 2 in various biological processes and for developing targeted therapies for diseases such as atherosclerosis .
Properties
IUPAC Name |
2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUSTWBJNUPPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883528-69-5 | |
| Record name | 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ly93?
A1: this compound acts as a selective inhibitor of sphingomyelin synthase 2 (SMS2) [, ]. This enzyme plays a crucial role in the synthesis of sphingomyelin, a type of sphingolipid involved in various cellular processes.
Q2: How does this compound impact insulin signaling pathways?
A2: Research suggests that this compound can improve insulin sensitivity, potentially by influencing the IRS-1/Akt/GSK-3β signaling pathway []. In studies using high-fat diet-induced insulin-resistant mice, this compound treatment was associated with increased phosphorylation of IRS-1, Akt, and GSK-3β, indicating enhanced insulin signaling [].
Q3: What role does sphingomyelin play in the effects observed with this compound treatment?
A3: In vitro studies using HepG2 cells showed that the enhancement of Akt phosphorylation by this compound was reversed by the addition of exogenous sphingomyelin []. This suggests that this compound's effects on insulin signaling might be mediated, at least in part, through the modulation of sphingomyelin levels.
Q4: Beyond insulin resistance, what other therapeutic potential has this compound demonstrated?
A4: this compound has shown promise in preclinical models of epidural fibrosis, a complication that can arise after spinal surgery []. Studies indicate that this compound, by inhibiting SMS2, may suppress the differentiation of type 2 macrophages, which play a role in the development of epidural fibrosis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



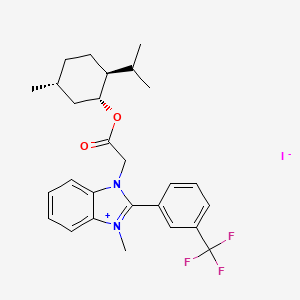
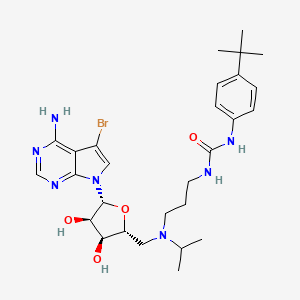
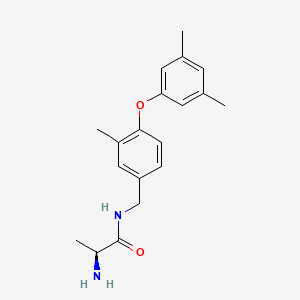
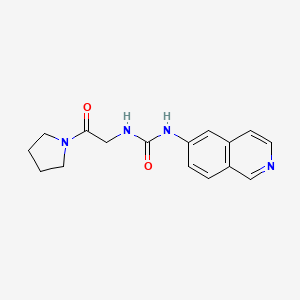
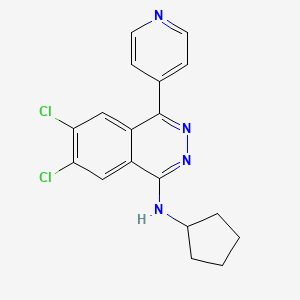
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)

![6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B610824.png)
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)
